molecular formula C15H15FO4S B2880226 4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate CAS No. 2380183-52-6

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate

Cat. No.: B2880226
CAS No.: 2380183-52-6
M. Wt: 310.34
InChI Key: ODDANHAECILJQK-UHFFFAOYSA-N
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Description

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is a versatile chemical compound used in various scientific research applications. Its unique properties make it valuable for studying molecular interactions and developing new drug compounds.

Preparation Methods

The synthesis of 4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate typically involves the reaction of 4-fluorophenol with 5-methoxy-2,4-dimethylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate is used in various scientific research fields, including:

    Chemistry: It is used as a reagent for studying molecular interactions and reaction mechanisms.

    Biology: The compound is valuable for investigating biological pathways and enzyme interactions.

    Medicine: It is utilized in the development of new drug compounds and therapeutic agents.

    Industry: The compound finds applications in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

4-Fluorophenyl 5-methoxy-2,4-dimethylbenzene-1-sulfonate can be compared with other similar compounds, such as:

    4-Fluoro-2-methylphenol: This compound shares the fluorophenyl group but differs in its functional groups and overall structure.

    1,2,4-Oxadiazole derivatives: These compounds contain different heterocyclic structures but may exhibit similar biological activities.

    Indole derivatives: These compounds have a different core structure but can also be used in similar research applications.

Each of these compounds has unique properties and applications, highlighting the distinctiveness of this compound in scientific research.

Properties

IUPAC Name

(4-fluorophenyl) 5-methoxy-2,4-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO4S/c1-10-8-11(2)15(9-14(10)19-3)21(17,18)20-13-6-4-12(16)5-7-13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDANHAECILJQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)OC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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